nor-NOHA acetate

CAS No.:

Cat. No.: VC14477789

Molecular Formula: C9H20N4O7

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N4O7 |

|---|---|

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |

| Standard InChI | InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |

| Standard InChI Key | PQFYTZJPYBMTCT-QTNFYWBSSA-N |

| Isomeric SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

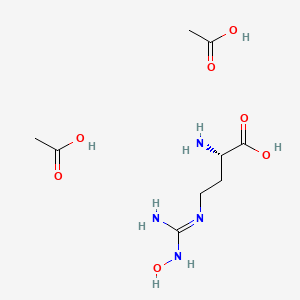

Nor-NOHA acetate is chemically designated as (2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid acetate. The diacetate form (C₉H₂₀N₄O₇) has a molecular weight of 296.28 g/mol, while the monoacetate variant (C₅H₁₂N₄O₃·C₂H₄O₂) retains a molecular weight of 232.21 g/mol . Structural analysis reveals a nor-arginine backbone modified by hydroxylation at the ω-nitrogen and acetate counterions stabilizing the charged amino groups (Figure 1).

Table 1: Comparative Chemical Properties of Nor-NOHA Acetate Forms

| Property | Diacetate Form | Monoacetate Form |

|---|---|---|

| Molecular Formula | C₉H₂₀N₄O₇ | C₅H₁₂N₄O₃·C₂H₄O₂ |

| Molecular Weight | 296.28 g/mol | 232.21 g/mol |

| IUPAC Name | Nω-hydroxy-L-norarginine diacetate | (2S)-2-amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate |

| Solubility | ≤5 mg/mL in DMSO | Not fully characterized |

| Storage Conditions | -20°C, desiccated | -20°C, inert atmosphere |

The stereochemistry at the C2 position (S-configuration) is critical for binding to arginase's active site, as demonstrated by molecular docking studies . X-ray crystallography of analogous compounds shows hydrogen bonding between the hydroxylamino group and aspartate residues in the enzyme's manganese cluster .

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, competing with nitric oxide synthase (NOS) for substrate availability. Nor-NOHA acetate acts as a transition-state analog, binding competitively to arginase with 10-fold selectivity for human arginase II (IC₅₀ = 2 μM) over arginase I (IC₅₀ = 20 μM) . This isoform preference correlates with tissue distribution—arginase II predominates in renal and vascular endothelia, while arginase I is hepatic .

The inhibition kinetics follow a mixed non-competitive model, with a Kᵢ of 0.8 μM observed in murine macrophage assays . Spectrophotometric assays using manganese-reconstituted human arginase II demonstrate that nor-NOHA acetate disrupts the metal coordination sphere essential for catalytic activity, reducing V_max by 92% without altering Kₘ for L-arginine .

Pharmacological Effects in Preclinical Models

Cardiovascular Modulation

In adjuvant-induced arthritic (AIA) rats, daily intraperitoneal administration of 40 mg/kg nor-NOHA acetate restored endothelial-dependent vasodilation to 89% of healthy controls by week 3 . This correlated with a 3.2-fold increase in aortic NOS activity and a 67% reduction in superoxide anion production. Paradoxically, arthritis severity remained unchanged, suggesting tissue-specific effects on vascular function over systemic inflammation .

Hyperthyroid rat models revealed that chronic treatment (14 days) normalized systolic blood pressure (142 ± 8 mmHg vs. 168 ± 11 mmHg in controls) and reduced cardiac arginase activity by 74% . These hemodynamic improvements occurred alongside decreased NADPH oxidase expression in aortic smooth muscle cells.

Oncology Applications

Nor-NOHA acetate demonstrates context-dependent antitumor effects:

-

Lung Carcinoma: Daily 10 mg/kg doses reduced tumor volume by 58% in murine xenografts over 21 days, with histology showing increased caspase-3 activation .

-

Leukemia: Hypoxic K562 cells (1% O₂) treated with 1 mM nor-NOHA acetate exhibited 43% apoptosis vs. 6% in normoxic conditions, independent of arginase II knockout . This suggests off-target pro-apoptotic mechanisms under hypoxia.

-

Hepatocellular Carcinoma: HepG2 cells treated with 100 μM inhibitor showed 62% reduction in migration through Matrigel, accompanied by downregulation of MMP-9 and integrin α5β1 .

Table 2: Anticancer Efficacy Across Models

| Cancer Type | Model System | Dose Regimen | Key Outcomes |

|---|---|---|---|

| Lung Adenocarcinoma | BALB/c nude mice | 10 mg/kg/day i.p. | Tumor volume ↓58%, CD31+ vasculature ↓41% |

| CML (K562) | Hypoxic culture | 1 mM × 72 h | Apoptosis ↑43%, BAX/Bcl-2 ratio 5.1:1 |

| HCC (HepG2) | Transwell assay | 100 μM × 48 h | Invasion ↓62%, E-cadherin ↑3.2-fold |

Metabolic and Agricultural Implications

In lactating Holstein cows, intramammary infusion of 50 mM nor-NOHA acetate reduced milk protein content by 18% and fat yield by 22% over 7 days, without affecting volume . Arginase activity in mammary epithelial cells decreased by 84%, while ornithine transcarbamylase increased 2.1-fold—a compensatory urea cycle response.

Bovine mammary epithelial cells (BMECs) exposed to 5 mM inhibitor showed 37% reduction in β-casein synthesis, reversible upon L-ornithine supplementation . This highlights arginase's role in polyamine synthesis for milk production.

Off-Target Effects and Toxicity Profile

Despite its specificity for arginase, nor-NOHA acetate exhibits concentration-dependent off-target activity:

-

NOS Modulation: At >100 μM, it acts as a weak NOS substrate, generating 0.8 nmol NO/mg protein in RAW264.7 macrophages .

-

Cellular Proliferation: Normal human fibroblasts show 22% growth inhibition at 1 mM, likely through arginine depletion rather than direct cytotoxicity .

-

Hepatic Metabolism: Chronic administration in rats (28 days, 60 mg/kg) elevated AST/ALT by 1.8-fold, indicating mild hepatotoxicity .

Therapeutic Challenges and Future Directions

Current limitations include:

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume